

# Spectral data for 2-(2-Bromoethyl)benzonitrile (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 2-(2-Bromoethyl)benzonitrile

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## An In-depth Technical Guide to the Spectral Analysis of 2-(2-Bromoethyl)benzonitrile

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. This guide provides a detailed examination of the spectral properties of **2-(2-Bromoethyl)benzonitrile**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. While experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a comprehensive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach not only offers a predictive framework for the identification of **2-(2-Bromoethyl)benzonitrile** but also serves as a practical guide to the methodologies employed in such characterizations.

## Molecular Structure and Properties

**2-(2-Bromoethyl)benzonitrile** possesses the molecular formula  $C_9H_8BrN$  and a molecular weight of approximately 210.07 g/mol <sup>[1]</sup>. Its structure consists of a benzene ring substituted with a cyano group and a 2-bromoethyl group at the ortho position.

Table 1: Physical and Chemical Properties of **2-(2-Bromoethyl)benzonitrile**

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrN	[1]
Molecular Weight	210.07 g/mol	[1]
IUPAC Name	2-(2-bromoethyl)benzonitrile	[1]
Boiling Point	111-116 °C at 2 Torr	[2]
Density	1.43 g/cm <sup>3</sup> (predicted)	[2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted <sup>1</sup>H and <sup>13</sup>C NMR spectra of **2-(2-Bromoethyl)benzonitrile**.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nature of the cyano group and the electronegativity of the bromine atom will influence the chemical shifts of adjacent protons.

Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.7	d	1H	Ar-H
~ 7.6	t	1H	Ar-H
~ 7.4	t	1H	Ar-H
~ 7.3	d	1H	Ar-H
~ 3.7	t	2H	-CH <sub>2</sub> -Br
~ 3.3	t	2H	Ar-CH <sub>2</sub> -

#### Interpretation:

- The aromatic protons are expected to appear in the range of  $\delta$  7.3-7.7 ppm. The ortho-substitution pattern will lead to complex splitting, likely appearing as a series of multiplets (doublets and triplets).
- The methylene protons adjacent to the bromine atom (-CH<sub>2</sub>-Br) are predicted to be deshielded and appear as a triplet around  $\delta$  3.7 ppm due to coupling with the adjacent methylene group.
- The methylene protons attached to the aromatic ring (Ar-CH<sub>2</sub>-) are expected to resonate as a triplet around  $\delta$  3.3 ppm, coupled with the neighboring methylene group.

#### Experimental Protocol for <sup>1</sup>H NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(2-Bromoethyl)benzonitrile** in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.
- Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 142	Ar-C (quaternary)
~ 133	Ar-CH
~ 132	Ar-CH
~ 128	Ar-CH
~ 127	Ar-CH
~ 118	-C $\equiv$ N
~ 112	Ar-C (quaternary)
~ 38	Ar-CH <sub>2</sub> -
~ 31	-CH <sub>2</sub> -Br

#### Interpretation:

- The aromatic carbons are expected to appear in the  $\delta$  127-142 ppm region. The carbon attached to the cyano group and the carbon bearing the bromoethyl group will be quaternary and have distinct chemical shifts.
- The nitrile carbon (-C $\equiv$ N) is anticipated to resonate around  $\delta$  118 ppm.
- The aliphatic carbons of the bromoethyl group are expected at approximately  $\delta$  38 ppm (Ar-CH<sub>2</sub>-) and  $\delta$  31 ppm (-CH<sub>2</sub>-Br).

#### Experimental Protocol for <sup>13</sup>C NMR Spectroscopy:

- Sample Preparation: Use the same sample prepared for <sup>1</sup>H NMR spectroscopy.
- Instrument Setup: Acquire the spectrum on a 125 MHz NMR spectrometer.
- Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlet signals for each unique carbon atom.

- Data Processing: Process the data similarly to the  $^1\text{H}$  NMR spectrum, with the  $\text{CDCl}_3$  solvent peak at  $\delta$  77.16 ppm used for referencing.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-(2-Bromoethyl)benzonitrile** is expected to show characteristic absorption bands for the nitrile, aromatic, and alkyl halide moieties.

### Predicted IR Absorption Bands

Frequency ( $\text{cm}^{-1}$ )	Intensity	Assignment
~ 3060	Medium	Aromatic C-H stretch
~ 2950	Medium	Aliphatic C-H stretch
~ 2225	Strong	$\text{C}\equiv\text{N}$ stretch
~ 1600, 1480, 1440	Medium-Strong	Aromatic $\text{C}=\text{C}$ bending
~ 750	Strong	ortho-disubstituted benzene C-H out-of-plane bend
~ 650	Medium	C-Br stretch

### Interpretation:

- A strong, sharp peak around  $2225\text{ cm}^{-1}$  is the most characteristic signal for the nitrile group ( $\text{C}\equiv\text{N}$ ).
- The aromatic C-H stretching vibrations will appear above  $3000\text{ cm}^{-1}$ , while the aliphatic C-H stretches will be just below  $3000\text{ cm}^{-1}$ .
- The presence of the aromatic ring will be confirmed by the  $\text{C}=\text{C}$  stretching bands in the  $1440\text{-}1600\text{ cm}^{-1}$  region and a strong C-H out-of-plane bending band around  $750\text{ cm}^{-1}$ , indicative of ortho-disubstitution.
- The C-Br stretching vibration is expected to be in the fingerprint region, around  $650\text{ cm}^{-1}$ .

#### Experimental Protocol for IR Spectroscopy (ATR):

- **Sample Preparation:** Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- **Instrument Setup:** Configure the FTIR spectrometer to collect data in the 4000-400  $\text{cm}^{-1}$  range.
- **Data Acquisition:** Obtain a background spectrum of the clean ATR crystal, followed by the sample spectrum.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

#### Predicted Mass Spectrum (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
210/212	Moderate	$[M]^+$ and $[M+2]^+$ (Molecular ion peak with bromine isotopes)
130	High	$[M - \text{Br}]^+$
116	High	$[M - \text{CH}_2\text{Br}]^+$ (Benzylic cation)
103	Moderate	$[\text{C}_8\text{H}_7]^+$

#### Interpretation:

- The molecular ion peak ( $[M]^+$ ) is expected at m/z 210 and 212 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).
- Loss of a bromine radical will lead to a prominent peak at m/z 130.

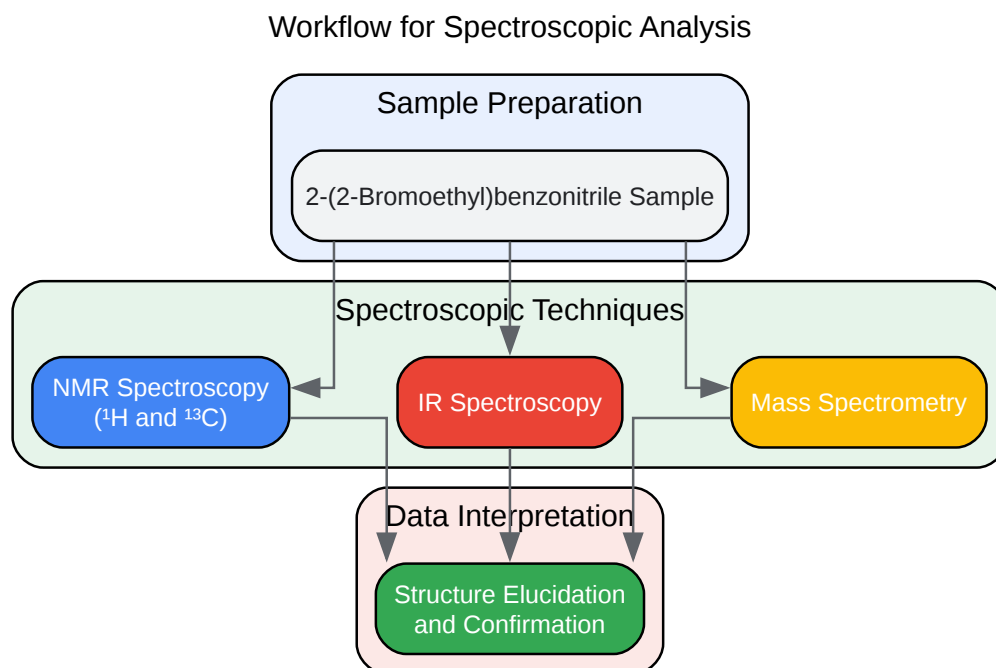
- Cleavage of the C-C bond between the methylene groups can result in a stable benzylic cation at  $m/z$  116.
- Further fragmentation of the aromatic portion can lead to other characteristic ions.

#### Experimental Protocol for Mass Spectrometry (GC-MS):

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
- Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
- Data Acquisition: Inject the sample into the GC, where it will be vaporized and separated. The separated components will then enter the MS for ionization and analysis.
- Data Processing: The resulting mass spectrum will be plotted as relative intensity versus mass-to-charge ratio ( $m/z$ ).

## Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-(2-Bromoethyl)benzonitrile**.



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Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

## Safety and Handling

**2-(2-Bromoethyl)benzonitrile** should be handled with care in a well-ventilated fume hood. It is harmful if swallowed and causes serious eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[3][4] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3][4][5]

## Conclusion

This guide provides a comprehensive overview of the expected spectral data for **2-(2-Bromoethyl)benzonitrile**. By understanding the predicted NMR, IR, and MS spectra, researchers can more confidently identify and characterize this important chemical



intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results. As with any chemical analysis, a combination of these spectroscopic techniques will provide the most definitive structural confirmation.

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